

biological function of Mps1 kinase in mitosis

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An In-depth Technical Guide to the Biological Function of Mps1 Kinase in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine kinase (TTK), is a highly conserved dual-specificity protein kinase that plays a central role in the orchestration of accurate chromosome segregation during mitosis.^[1] Its multifaceted functions, primarily centered on the spindle assembly checkpoint (SAC), error correction of kinetochore-microtubule attachments, and chromosome alignment, make it an essential component for maintaining genomic stability.^{[1][2]} Overexpression of Mps1 is a common feature in various cancers, correlating with aneuploidy and poor prognosis, which has positioned it as a compelling target for anticancer drug development.^{[3][4]} This technical guide provides a comprehensive overview of the molecular mechanisms governing Mps1 function in mitosis, detailed experimental protocols for its study, and quantitative data on its activity and inhibition.

Core Biological Functions of Mps1 in Mitosis

Mps1's primary role during mitosis is to ensure that each daughter cell receives a complete and correct set of chromosomes. It achieves this through several key functions:

Spindle Assembly Checkpoint (SAC) Activation

Mps1 is the apical kinase in the SAC signaling cascade, a surveillance mechanism that delays the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the

mitotic spindle.[1][2] Unattached kinetochores serve as platforms for Mps1 recruitment and activation.[5] Once localized to these sites, Mps1 initiates a phosphorylation cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[5][6] The MCC, composed of BubR1, Bub3, Mad2, and Cdc20, is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), the ubiquitin ligase that targets securin and cyclin B for degradation to initiate anaphase.[7][8]

The activation of the SAC by Mps1 is a sequential, multi-target process:

- **Kn1 Phosphorylation:** Mps1 directly phosphorylates multiple MELT (Met-Glu-Leu-Thr) motifs on the kinetochore scaffold protein Kn1 (also known as Spc105 in yeast).[7][8]
- **Bub1/Bub3 Recruitment:** Phosphorylated MELT motifs serve as docking sites for the Bub1-Bub3 and BubR1-Bub3 checkpoint complexes.[9]
- **Mad1/Mad2 Recruitment and Activation:** Mps1 then phosphorylates Bub1, which creates a binding site for Mad1. Mps1 further phosphorylates Mad1, a crucial step for the recruitment and conformational activation of Mad2, leading to MCC assembly.[9]

Error Correction of Kinetochore-Microtubule Attachments

Beyond its role in checkpoint signaling, Mps1 actively participates in the correction of improper kinetochore-microtubule attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments.[5] Mps1 contributes to this process by:

- **Regulating Aurora B Kinase:** Mps1 can regulate the localization and activity of Aurora B kinase, a key component of the chromosomal passenger complex (CPC) that destabilizes incorrect attachments.[5][6]
- **Phosphorylating the Ska Complex:** In human cells, Mps1 phosphorylates the Ska complex, which is involved in promoting stable kinetochore-microtubule attachments.[5]

Chromosome Alignment

Mps1 also plays an active role in the congression of chromosomes to the metaphase plate.^[10]^[11] It achieves this by regulating spindle morphology through the phosphorylation of MCRS1, a spindle assembly factor. This phosphorylation enables the localization of the microtubule depolymerase KIF2A to the minus ends of spindle microtubules, contributing to proper spindle dynamics and chromosome alignment.^[10]^[11]^[12]

Regulation of Mps1 Kinase Activity

The activity and localization of Mps1 are tightly regulated throughout the cell cycle to ensure that the SAC is only active when needed.

- **Cell Cycle-Dependent Expression:** Mps1 protein levels and kinase activity peak in early mitosis and decline sharply as cells exit mitosis.^[5]^[13]
- **APC/C-Mediated Degradation:** The degradation of Mps1 at the end of mitosis is mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) in conjunction with its co-activators Cdh1 (in G1) and Cdc20 (in anaphase), ensuring the irreversible silencing of the SAC upon mitotic exit.^[5]^[13]
- **Autophosphorylation:** Mps1 activation is dependent on trans-autophosphorylation within its activation loop, particularly at residue Threonine 676 (T676) in human Mps1.^[5]^[14] Dimerization of Mps1 at the kinetochore is thought to increase its local concentration, facilitating this trans-autophosphorylation.^[5]^[14]
- **Localization:** Mps1 is recruited to unattached kinetochores through interactions with the Ndc80 complex.^[5] Once microtubules attach to the kinetochores, Mps1 is displaced, leading to the silencing of the SAC.^[5]

Quantitative Data

Mps1 Autophosphorylation and Substrate Phosphorylation Sites

Mass spectrometry-based proteomics has identified numerous phosphorylation sites on Mps1 and its substrates. These sites are critical for its activation and downstream signaling.

Protein	Residue(s)	Function	Reference
Human Mps1 (Autophosphorylation)	Thr676	Activation loop phosphorylation, critical for kinase activity.	[5][14]
Ser281, Ser436, Thr453, Thr468, Ser821	Proline-directed phosphorylation sites.	[5]	
At least 12 other autophosphorylation sites	Contribute to mitotic hyper-phosphorylation.	[7][8]	
Human Knl1	Multiple MELT motifs	Recruitment of Bub1/Bub3 and BubR1/Bub3 complexes.	[7][8]
Human Bub1	Thr461	Phosphorylated by Mps1 after Cdk1 phosphorylation on Ser459, creates a binding site for Mad1.	[9]
Human Mad1	Thr716	Enables direct interaction with Cdc20, promoting MCC assembly.	[9]

Mps1 Inhibitors and IC50 Values

The development of small molecule inhibitors of Mps1 is a major focus in cancer therapy. Below is a summary of some key inhibitors and their reported potencies.

Inhibitor	IC50 (in vitro)	Target	Reference
Reversine	~500 nM	Mps1, Aurora B	[15]
Mps1-IN-1	367 nM	Mps1	[6]
Mps1-IN-2	145 nM	Mps1	[6]
Mps-BAY1	1-10 nM	Mps1	[16]
Mps-BAY2a	1-10 nM	Mps1	[16]
Mps-BAY2b	1-10 nM	Mps1	[16]
BAY 1161909	< 10 nM	Mps1	[3]
BAY 1217389	< 10 nM	Mps1	[3]
RMS-07	IC50 = 1.3 μ M (without pre-incubation), 16 nM (with pre-incubation)	Covalent Mps1 inhibitor	[1]

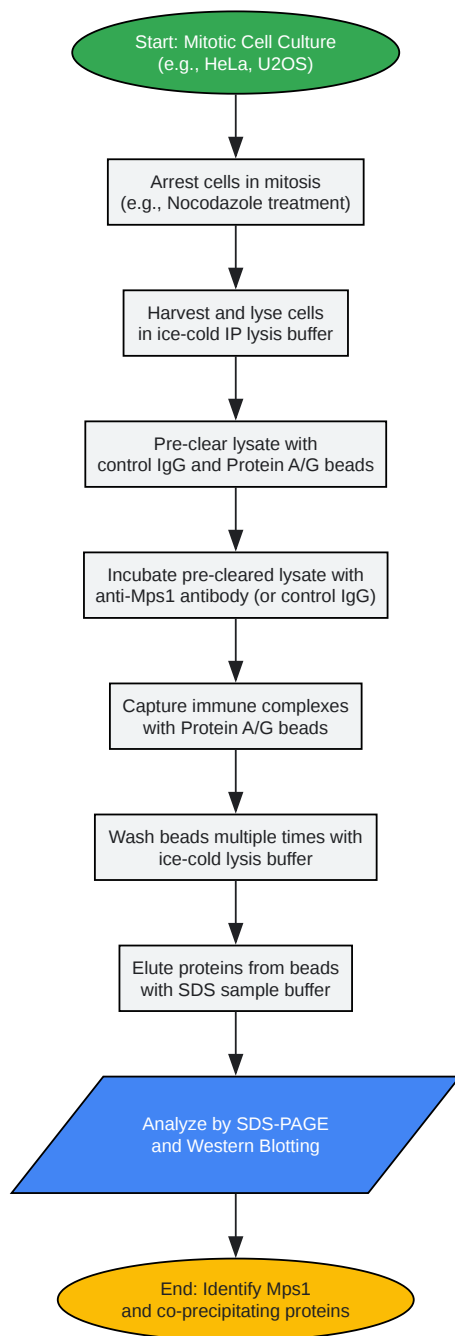
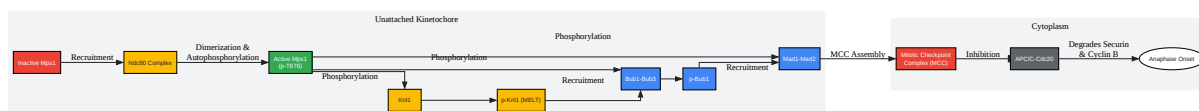
Effects of Mps1 Inhibition on Mitotic Timing

Inhibition or depletion of Mps1 disrupts the normal timing of mitosis, leading to a premature anaphase onset.

Cell Line	Treatment	Effect on Mitotic Duration (NEB to Anaphase)	Reference
KB1P-B11	30 nM Cpd-5	Reduced from 37 min to 23 min	[13]
KB1P-B11	3 nM paclitaxel + 30 nM Cpd-5	Mitotic arrest by paclitaxel (47 min) was reverted to 28 min	[13]
T47D	50 nM PF-3837	Significant reduction in mitosis duration	[17]
MDA-MB-468	50 nM PF-3837	Significant reduction in mitosis duration	[17]

Signaling Pathways and Experimental Workflows

Mps1-Mediated Spindle Assembly Checkpoint Signaling



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